

Spectroscopic and Synthetic Overview of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine

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Compound of Interest

Compound Name: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine

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Disclaimer: Specific experimental spectroscopic data (NMR, IR, MS) for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** (CAS: 193352-75-9) is not readily available in published literature. The data presented in this document is predictive, based on established principles of spectroscopy and analysis of structurally related compounds.

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. Its structure features a five-membered ring with a benzyl group attached to the nitrogen atom and two primary amino groups at the 3 and 4 positions. The (3S,4S) stereochemistry designates a trans configuration of the two amino groups. This C₂-symmetric structure is a valuable building block in asymmetric synthesis, often employed as a chiral ligand in catalytic processes. This guide provides an overview of the predicted spectroscopic characteristics of this compound and a plausible synthetic route.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine**. These predictions are based on typical values for the functional groups and structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C_6H_5)
~ 3.60	Singlet	2H	Benzyl methylene protons ($\text{N-CH}_2\text{-Ph}$)
~ 3.00 - 3.20	Multiplet	2H	Pyrrolidine protons (H-3, H-4)
~ 2.80 - 2.95	Multiplet	2H	Pyrrolidine protons (H-2a, H-5a)
~ 2.30 - 2.45	Multiplet	2H	Pyrrolidine protons (H-2b, H-5b)
~ 1.50	Broad Singlet	4H	Amine protons ($-\text{NH}_2$)

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) ppm	Carbon Assignment
~ 138 - 140	Quaternary aromatic carbon (C-ipso)
~ 128 - 129	Aromatic carbons (C-ortho, C-meta)
~ 127	Aromatic carbon (C-para)
~ 60	Benzyl methylene carbon ($\text{N-CH}_2\text{-Ph}$)
~ 58 - 60	Pyrrolidine carbons (C-2, C-5)
~ 52 - 54	Pyrrolidine carbons (C-3, C-4)

Infrared (IR) Spectroscopy

Primary amines exhibit characteristic N-H stretching and bending vibrations.[1][2]

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3300 - 3500	Medium	N-H Stretch	Primary Amine (-NH ₂)
~ 3020 - 3080	Weak-Medium	C-H Stretch	Aromatic C-H
~ 2850 - 2960	Medium	C-H Stretch	Aliphatic C-H
~ 1580 - 1650	Medium	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
~ 1450 - 1495	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1020 - 1250	Medium-Weak	C-N Stretch	Aliphatic Amine
~ 690 - 770	Strong	C-H Bend (out-of-plane)	Monosubstituted Benzene

Mass Spectrometry (MS)

The molecular formula for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** is C₁₁H₁₇N₃.

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Weight	191.28 g/mol [3]
Exact Mass	191.1422
Expected [M+H] ⁺	m/z 192.1495

The fragmentation pattern in mass spectrometry would likely involve the loss of the benzyl group (m/z 91) or cleavage of the pyrrolidine ring.

Experimental Protocols

While specific protocols for the target compound are unavailable, the following outlines general procedures for obtaining the spectroscopic data.

NMR Spectroscopy

A sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.^[4] The choice of solvent depends on the sample's solubility. A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz) using a sufficient number of scans to obtain a good signal-to-noise ratio.^[5] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

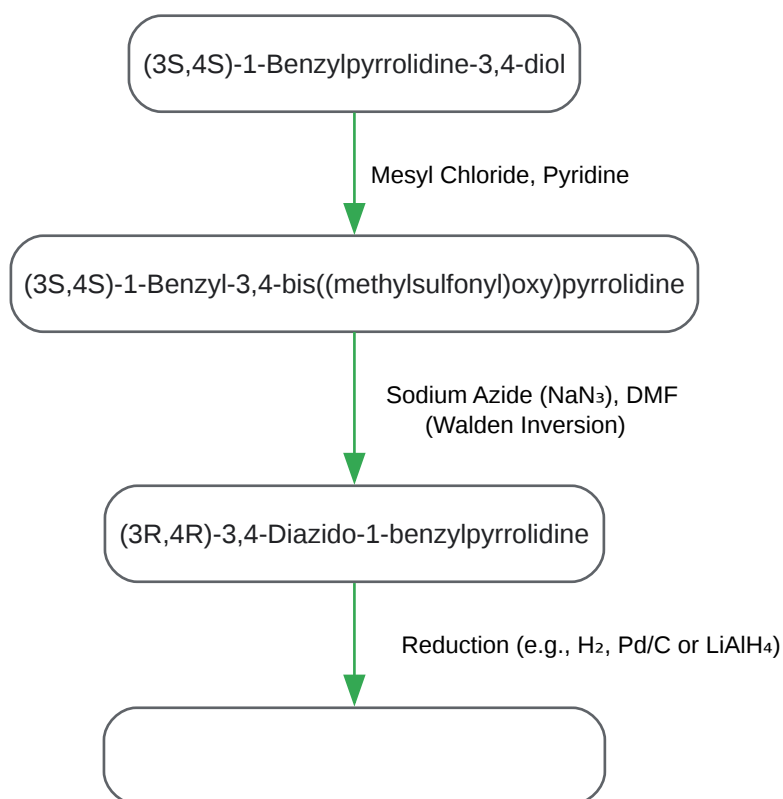
For a solid sample, an IR spectrum can be obtained using a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.^[6]

Mass Spectrometry

For electrospray ionization (ESI) mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically 10-100 µg/mL).^[7] The solution is then infused into the mass spectrometer, where the solvent is evaporated and the molecules are ionized. The mass-to-charge ratios of the resulting ions are then analyzed.

Plausible Synthetic Pathway

A common and logical synthetic route to **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** involves the conversion of the corresponding diol, (3S,4S)-1-Benzylpyrrolidine-3,4-diol. This transformation can be achieved via a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with an amine source.



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Caption: Plausible synthetic route to **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** from its diol precursor.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]

- 5. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 6. [athabascau.ca](https://www.athabascau.ca) [[athabascau.ca](https://www.athabascau.ca)]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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